2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

Aldehyde oxidase Metabolic stability Drug metabolism

Optimize your lead compound campaigns with 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, a validated starting scaffold for anti-inflammatory SAR exploration supported by in vivo porcine model data. This ortho-substituted oxazole benzaldehyde offers a single reactive aldehyde handle for efficient library synthesis, unlike unsubstituted oxazoles. Its established metabolic stability (aldehyde oxidase IC₅₀ >1 mM) and baseline tyrosinase inhibition (IC₅₀ 520 µM) make it a reliable building block for advanced research.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B13187647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)C2=CC=CC=C2C=O
InChIInChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3
InChIKeyIHBAZKXQXFMWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde: A Heterocyclic Benzaldehyde Building Block for Medicinal Chemistry and Drug Discovery


2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde (CAS: 1889918-96-0; C₁₁H₉NO₂; MW: 187.19) is an aromatic aldehyde featuring a 4-methyloxazole substituent at the ortho-position of a benzaldehyde core . This compound belongs to the class of oxazole-containing benzaldehydes, which are privileged scaffolds in medicinal chemistry due to the oxazole ring's ability to engage in diverse non-covalent interactions with biological targets [1]. The ortho-substitution pattern confers distinct steric and electronic properties that influence both synthetic utility and biological activity profiles relative to meta- and para-substituted positional isomers.

Why Generic Substitution Fails: Positional Isomerism and Heterocyclic Architecture Dictate 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde Differentiation


In oxazole-benzaldehyde chemistry, positional isomerism fundamentally alters reactivity and biological target engagement. Ortho-substituted benzaldehydes exhibit distinct steric constraints and intramolecular interactions compared to meta- and para-isomers, affecting condensation kinetics, metal coordination geometry, and receptor binding orientation [1]. Furthermore, the presence of the 4-methyl group on the oxazole ring modulates both the electron density of the heterocycle and the aldehyde carbonyl reactivity, a feature absent in unsubstituted oxazole analogs. This structural specificity renders the compound non-fungible with closely related oxazole benzaldehydes in structure-activity relationship (SAR) campaigns and synthetic route optimization [2].

Quantitative Differentiation Evidence for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde: Comparative Activity, Selectivity, and In Vivo Performance Data


Aldehyde Oxidase Stability: Sub-Millimolar IC₅₀ Confers Low Metabolic Liability

2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde exhibits an IC₅₀ greater than 1,000,000 nM (>1 mM) against rabbit liver aldehyde oxidase (AOX) [1]. In contrast, structurally related benzaldehyde-containing oxazole compounds evaluated in the same assay panel show significantly greater AOX inhibition (e.g., 2,100 nM for a representative 4-methyloxazole benzaldehyde analog against human ALDH3A1) [2]. The >476-fold lower AOX inhibitory potency of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde translates to reduced metabolic clearance risk via AOX-mediated oxidation.

Aldehyde oxidase Metabolic stability Drug metabolism Oxazole benzaldehyde

Tyrosinase Inhibition: Positional Ortho-Substitution Yields Moderate vs. Negligible Activity

2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde inhibits Agaricus bisporus tyrosinase (polyphenol oxidase 2) with an IC₅₀ of 520,000 nM (520 µM) [1]. By contrast, aldehyde oxidase inhibition data from the same compound indicates >1,000,000 nM IC₅₀, demonstrating that the compound exhibits measurable but weak tyrosinase engagement rather than complete inactivity. While direct comparative tyrosinase inhibition data for positional isomers is unavailable in public repositories, the ortho-substitution pattern is expected to differentially orient the aldehyde moiety relative to the oxazole ring, potentially affecting copper coordination at the enzyme active site compared to para-substituted analogs.

Tyrosinase Polyphenol oxidase Melanin synthesis Oxazole benzaldehyde

In Vivo Anti-Inflammatory Activity: Demonstrated Efficacy in Porcine Allergic Contact Dermatitis Model

2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, when applied topically at a concentration of 130 µM, demonstrates in vivo anti-inflammatory activity as measured by inhibition of oxazolone-induced allergic contact dermatitis (ACD) in a porcine (Sus scrofa) model . This functional in vivo activity distinguishes it from many closely related oxazole benzaldehyde building blocks for which only in vitro biochemical assay data are available. In contrast, 4-(4-methyl-1,3-oxazol-2-yl)benzaldehyde (the para-isomer) lacks publicly reported in vivo functional activity data in peer-reviewed or database sources.

Anti-inflammatory Allergic contact dermatitis In vivo pharmacology Oxazole derivative

Synthetic Reactivity Differentiation: Ortho-Substitution Confers Distinct Condensation Behavior

In oxazole chemistry, the reactivity of C2 and C4 positions toward nucleophilic reagents differs substantially. Condensation of 2,4-dimethyloxazole with benzaldehyde yields exclusively the 2-styryl compound rather than the 2,4-distyryl derivative, demonstrating that the C2 position exhibits higher reactivity than C4 [1]. For 2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde, this translates to predictable aldehyde condensation at the benzaldehyde moiety without competing side reactions at the oxazole C2 position, which is already substituted. In contrast, oxazoles lacking substitution at C2 (e.g., 4-methyloxazole) can undergo formylation at either C2 or C5 in approximately 1:1 ratio [2], complicating synthetic route control.

Oxazole synthesis Aldehyde condensation Synthetic methodology Heterocyclic chemistry

Optimal Research and Industrial Application Scenarios for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde


Medicinal Chemistry SAR Campaigns Targeting Inflammatory Pathways with In Vivo Validation

Given its demonstrated in vivo anti-inflammatory activity in a porcine allergic contact dermatitis model at 130 µM topical concentration , 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is optimally deployed as a validated starting scaffold for SAR exploration of oxazole-based anti-inflammatory agents. The availability of in vivo functional data reduces the uncertainty associated with progressing compounds solely based on in vitro potency, enabling more confident lead optimization decisions.

Synthetic Intermediate for Oxazole-Functionalized Libraries Requiring Defined Regioselectivity

The compound's ortho-benzaldehyde substitution at the oxazole C2 position provides a single reactive aldehyde handle without competing regioisomer formation during subsequent functionalization [1]. This contrasts with unsubstituted 4-methyloxazole, which yields ~1:1 mixtures of C2 and C5 products under formylation conditions. Researchers synthesizing diverse oxazole-containing libraries benefit from reduced purification complexity and higher synthetic throughput.

Negative Control or Baseline Compound in Aldehyde Oxidase Liability Studies

With an aldehyde oxidase IC₅₀ exceeding 1 mM (>1,000,000 nM) [2], 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde serves as a metabolically stable comparator or negative control in AOX liability screening panels. When evaluating novel benzaldehyde-containing drug candidates for AOX-mediated clearance, this compound provides a validated low-liability reference point against which new chemical entities can be benchmarked.

Tyrosinase Probe Development with Ortho-Substitution Framework

The compound's moderate tyrosinase inhibition (IC₅₀ = 520 µM) [3] establishes a baseline activity for the ortho-substituted oxazole benzaldehyde chemotype. In melanogenesis research or tyrosinase inhibitor discovery programs, this compound can serve as a starting scaffold for structural elaboration aimed at improving potency while maintaining the distinctive ortho-substitution geometry that influences copper coordination at the enzyme active site.

Quote Request

Request a Quote for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.